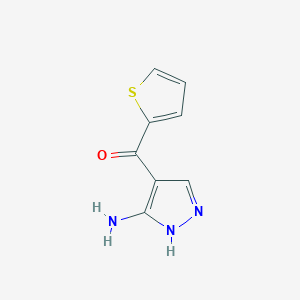

(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is a heterocyclic compound that combines a pyrazole ring with a thiophene ring

Wissenschaftliche Forschungsanwendungen

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone typically involves the reaction of 3-amino-1H-pyrazole with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the methanone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Wirkmechanismus

The mechanism of action of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

(3-Amino-1H-pyrazol-4-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and photovoltaic materials .

Biologische Aktivität

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone, with the CAS number 96219-87-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is C8H7N3OS, with a molecular weight of 193.23 g/mol. The compound features a pyrazole ring substituted with an amino group and a thiophene moiety, which contributes to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C8H7N3OS |

| Molecular Weight | 193.23 g/mol |

| Solubility | 0.489 mg/ml |

| Log S (ESOL) | -2.6 |

| Bioavailability Score | 0.55 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown IC50 values in the low micromolar range against HeLa cells and other tumor models . The mechanism of action is often linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory activities. In particular, studies demonstrate that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The presence of electron-donating groups in the structure appears to enhance this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the pyrazole scaffold influence biological activity. Key observations include:

- Substituents on the Pyrazole Ring : The introduction of various substituents can significantly alter the potency and selectivity of the compound against specific targets.

- Thiophene Moiety : The presence of thiophene enhances lipophilicity and may contribute to improved cellular uptake and bioactivity .

Table: SAR Insights for Pyrazole Derivatives

| Compound Structure | Activity Type | IC50 Values |

|---|---|---|

| 1-(4-methoxyphenyl)-3-pyrazole | Anticancer | 0.08–12.07 µM |

| 1-thiocarbamoyl 3-substituted | Anti-inflammatory | Comparable to indomethacin |

| Pyrazole with thiophene | Antimicrobial | Variable by strain |

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

- Anticancer Study : A novel series of pyrazoles were tested against multiple cancer cell lines, revealing significant cytotoxicity attributed to their ability to inhibit tubulin polymerization.

- Anti-inflammatory Research : Compounds were evaluated for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory agents.

- Antimicrobial Testing : A range of pyrazole derivatives was tested against various pathogens, demonstrating significant inhibitory effects that warrant further exploration.

Eigenschaften

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSHGSCMEXOBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468397 |

Source

|

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96219-87-3 |

Source

|

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.